ethyl 4-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-amido]benzoate
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Overview
Description
Ethyl 4-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-amido]benzoate is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-amido]benzoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the pyridine ring: This can be achieved through a cyclization reaction involving appropriate starting materials.
Introduction of the chloro group: Chlorination of the pyridine ring is carried out using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the oxolan-3-yloxy group: This step involves the reaction of the chlorinated pyridine with oxolan-3-ol in the presence of a base like potassium carbonate.
Formation of the amide bond: The amide bond is formed by reacting the intermediate with benzoic acid derivatives under conditions such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-amido]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Ethyl 4-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-amido]benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ethyl 4-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-amido]benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to fully understand its mechanism.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[5-chloro-6-(tetrahydro-3-furanyloxy)pyridine-3-amido]benzoate
- Ethyl 4-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carboxylate]
Uniqueness
Ethyl 4-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-amido]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for specific interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
ethyl 4-[[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O5/c1-2-26-19(24)12-3-5-14(6-4-12)22-17(23)13-9-16(20)18(21-10-13)27-15-7-8-25-11-15/h3-6,9-10,15H,2,7-8,11H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKREVOFMLKOOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(N=C2)OC3CCOC3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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